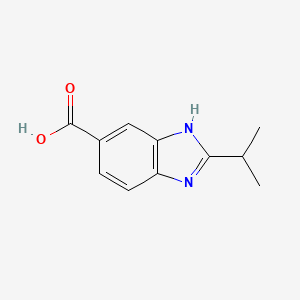

2-Isopropyl-1H-benzoimidazole-5-carboxylic acid

Übersicht

Beschreibung

2-Isopropyl-1H-benzoimidazole-5-carboxylic acid is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with isobutyric acid under acidic conditions, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or a catalyst like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to promote the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-1H-benzoimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The benzimidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the most significant applications of 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid is in the field of antimicrobial research. Studies have demonstrated its effectiveness against various bacterial strains, particularly Pseudomonas aeruginosa , which is known for its resistance to multiple drugs. The compound acts as an inhibitor of the quorum sensing system in bacteria, reducing virulence and biofilm formation, making it a promising candidate for adjuvant therapy in treating infections caused by this pathogen .

Analgesic and Antispasmodic Effects

Research has indicated that derivatives of benzimidazole compounds, including this compound, exhibit analgesic and antispasmodic properties. A study highlighted the compound's ability to provide significant analgesic effects in animal models, suggesting its potential use in pain management therapies .

Case Studies

Corrosion Inhibition

The compound has also been studied for its potential as a corrosion inhibitor. Research indicates that it can effectively protect mild steel from corrosion in acidic environments. Electrochemical tests showed that the presence of this compound significantly reduced corrosion rates, achieving over 95% protection efficiency .

Wirkmechanismus

The mechanism of action of 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins involved in various biological processes. For example, they can inhibit tubulin polymerization, leading to disruption of microtubule dynamics and cell division . Additionally, benzimidazole derivatives can interact with DNA and RNA, affecting their synthesis and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-1H-benzoimidazole-5-carboxylic acid

- 2-Ethyl-1H-benzoimidazole-5-carboxylic acid

- 2-Propyl-1H-benzoimidazole-5-carboxylic acid

Uniqueness

2-Isopropyl-1H-benzoimidazole-5-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets . This structural feature may also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Biologische Aktivität

2-Isopropyl-1H-benzoimidazole-5-carboxylic acid (CAS No. 505078-93-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzoimidazole core, characterized by a benzene ring fused to an imidazole ring, with an isopropyl group at the second position and a carboxylic acid functional group at the fifth position. This unique structure contributes to its solubility in organic solvents and potential biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has demonstrated antibacterial, antifungal, and antiviral effects, making it useful in various biological studies.

- Enzyme Inhibition : It has shown promise as an enzyme inhibitor, impacting various biological pathways .

- Cytotoxic Effects : Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of signaling pathways, inhibition of enzyme activity, and alterations in gene expression. For instance, its role as an inhibitor of quorum sensing in Pseudomonas aeruginosa highlights its potential in reducing bacterial virulence .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity :

- A study evaluated the effectiveness of this compound against various microbial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential.

- Cytotoxicity Against Cancer Cell Lines :

- Mechanism Elucidation :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid, and how are they determined?

- Answer: The compound’s molecular formula is C11H12N2O2 (derived from the benzimidazole core C8H6N2O2 with an isopropyl substituent) . Key properties include a high melting point (>300°C for the parent 1H-benzimidazole-5-carboxylic acid), suggesting thermal stability. Characterization methods include:

- HPLC : For purity assessment and separation of process-related impurities (e.g., tetrazole derivatives) .

- FTIR : To confirm functional groups (carboxylic acid C=O stretch ~1700 cm⁻¹, benzimidazole ring vibrations) .

- Elemental analysis : Validates molecular composition (e.g., C, H, N content) .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer: A modified reflux method is applicable:

Condense 3-formyl-1H-benzimidazole-5-carboxylic acid with isopropylamine in acetic acid under reflux (3–5 hours).

Isolate the product via crystallization (e.g., DMF/acetic acid mixture) .

- Key considerations : Sodium acetate acts as a catalyst, and stoichiometric control (1.1 equiv aldehyde) minimizes side reactions .

Q. How can researchers confirm the structural integrity of this compound?

- Answer: Use a combination of:

- ESI-MS : To verify molecular weight (e.g., [M+H]+ peak at m/z 235.2 for analogous benzimidazole-carboxylic acids) .

- 1H/13C NMR : Assign signals for the isopropyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.8–3.2 ppm for CH), carboxylic acid (δ ~12–13 ppm), and benzimidazole protons .

- X-ray crystallography : Resolves stereoelectronic effects of substituents .

Advanced Research Questions

Q. How can the compound’s stability under forced degradation conditions inform formulation studies?

- Answer: Conduct stress testing:

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 80°C for 24 hours to identify hydrolytic degradation products (e.g., cleavage of the isopropyl group) .

- Oxidative stress : Treat with 3% H2O2 to assess susceptibility to oxidation (monitor via HPLC peak area reduction) .

- Thermal analysis : TGA/DSC to determine decomposition thresholds (>300°C expected) .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

- Answer:

- Reagent stoichiometry : Use 1.1 equivalents of 3-formyl precursor to drive condensation .

- Purification : Recrystallization from DMF/acetic acid removes unreacted starting materials .

- Impurity profiling : Monitor tetrazole derivatives (common in benzimidazole syntheses) via HPLC with UV detection at 254 nm .

Q. How can computational modeling predict the compound’s biological activity?

- Answer:

- Molecular docking : Use the SMILES notation (e.g., C1=CC=C2C(=C1)C(=NC2N)C(=O)O) to model interactions with target enzymes (e.g., angiotensin receptors, based on structural analogs) .

- QSAR studies : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What role does the isopropyl substituent play in modulating the compound’s pharmacological properties?

- Answer:

- Lipophilicity : The isopropyl group increases logP, enhancing membrane permeability compared to unsubstituted analogs .

- Steric effects : Bulky substituents may reduce off-target binding (e.g., demonstrated in benzimidazole-based enzyme inhibitors) .

- Metabolic stability : Isopropyl groups resist oxidative metabolism better than methyl groups in preclinical models .

Q. Data Contradictions & Validation

- Synthesis reproducibility : reports yields >80% for similar benzimidazoles, but scalability may require solvent optimization (e.g., replacing DMF with ethanol for cost-effectiveness).

- Analytical discrepancies : While FTIR data for carboxylic acids are consistent , NMR shifts vary with solvent (DMSO-d6 vs. CDCl3); always report experimental conditions .

Eigenschaften

IUPAC Name |

2-propan-2-yl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6(2)10-12-8-4-3-7(11(14)15)5-9(8)13-10/h3-6H,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKJAGJXHFWLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356235 | |

| Record name | 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505078-93-3 | |

| Record name | 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.